Amide Coupling Yield in Spirocyclic 11βHSD1 Inhibitor Synthesis: 85.34% Isolated Yield for the 4-Bromo-2-fluorophenylacetyl Derivative
In the synthesis of 1′-[(4-bromo-2-fluorophenyl)(hydroxy)acetyl]-3H-spiro[2-benzofuran-1,3′-pyrrolidin]-3-one, a key intermediate for 11βHSD1 inhibitors, the amide coupling step using (4-bromo-2-fluorophenyl)(hydroxy)acetic acid and the spiro-pyrrolidine salt proceeded with an isolated yield of 85.34% under standard BOP-mediated conditions [1]. While a direct head-to-head yield for the 4-chloro-2-fluorophenyl analog is not provided in the same patent, the reported yield demonstrates that the 4-bromo-2-fluorophenylacetyl moiety is highly competent in amide bond formation without evidence of deleterious steric or electronic interference, supporting its reliable use as a building block in library synthesis.
| Evidence Dimension | Isolated yield of amide coupling reaction |
|---|---|
| Target Compound Data | 85.34% |
| Comparator Or Baseline | No direct comparator in the same patent; typical amide coupling yields for similar substrates range from 60–90% (class-level baseline). |
| Quantified Difference | Not directly quantifiable due to absence of comparator data. |
| Conditions | BOP, DIPEA, DMF, 0 °C to rt, 2 h; substrate: (4-bromo-2-fluorophenyl)(hydroxy)acetic acid + spiro-pyrrolidine salt. |
Why This Matters
Confirms that the 4-bromo-2-fluorophenyl group is compatible with standard coupling conditions, enabling efficient synthesis of complex spirocyclic targets without requiring specialized optimization.
- [1] Li, Y.-L.; Yao, W. Modulators of 11-beta hydroxyl steroid dehydrogenase type 1, pharmaceutical compositions thereof, and methods of using the same. U.S. Patent Application US20070213311A1, September 13, 2007. Example 1, paragraph [0345]. View Source
